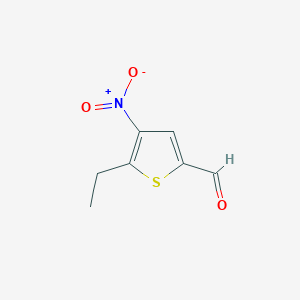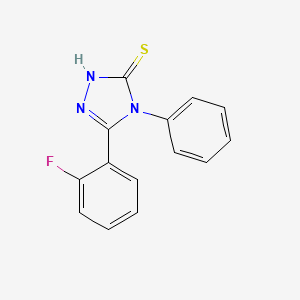
5-Ethyl-4-nitrothiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-nitrothiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an ethyl group at the 5-position, a nitro group at the 4-position, and an aldehyde group at the 2-position of the thiophene ring. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-nitrothiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the nitration of 5-ethylthiophene-2-carbaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 4-position.
Another method involves the formylation of 5-ethyl-4-nitrothiophene. This can be achieved using the Vilsmeier-Haack reaction, where 5-ethyl-4-nitrothiophene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and formylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 5-Ethyl-4-nitrothiophene-2-carboxylic acid.
Reduction: 5-Ethyl-4-aminothiophene-2-carbaldehyde.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-4-nitrothiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-nitrothiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-nitrothiophene-2-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.
5-Ethyl-2-nitrothiophene-4-carbaldehyde: Similar structure with the nitro and aldehyde groups swapped.
5-Ethyl-4-nitrothiophene-3-carbaldehyde: Similar structure with the aldehyde group at the 3-position.
Uniqueness
5-Ethyl-4-nitrothiophene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it undergoes. The presence of both an electron-withdrawing nitro group and an electron-donating ethyl group can lead to interesting electronic properties and reactivity patterns, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H7NO3S |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
5-ethyl-4-nitrothiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO3S/c1-2-7-6(8(10)11)3-5(4-9)12-7/h3-4H,2H2,1H3 |
InChI Key |
TVCPFYFGGAODIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11543303.png)

![[(5-Methyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B11543315.png)
![6-benzyl-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11543322.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11543323.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11543325.png)
![(5E)-1-(4-ethoxyphenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11543338.png)

![2,4-dichloro-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543347.png)
![3-methyl-5-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-N-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11543355.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide](/img/structure/B11543358.png)
![4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11543361.png)
![4-{[(Z)-(3,4-dichlorophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11543362.png)
![5-Bromo-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11543363.png)
